molecular formula C17H30N4O2 B2948275 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide CAS No. 1385437-46-6

3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide

Cat. No.: B2948275
CAS No.: 1385437-46-6
M. Wt: 322.453
InChI Key: ANLHRFGWRDMGKA-UHFFFAOYSA-N
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Description

This compound belongs to the piperidine carboxamide class, characterized by a piperidine ring core modified with carboxamide and cyanobutylamino substituents. Its molecular formula is C₁₉H₃₁N₅O₂ (inferred from structural analogs in ), with a molecular weight of approximately 385.5 g/mol.

Properties

IUPAC Name

3-[2-(1-cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-4-6-15(10-18)20-16(22)9-14-7-5-8-21(12-14)17(23)19-11-13(2)3/h13-15H,4-9,11-12H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHRFGWRDMGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1CCCN(C1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyanobutylamino group: This step involves the reaction of the piperidine derivative with a cyanobutylamine under controlled conditions.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Literature and Screening Data

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target/Activity
Target Compound : 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide C₁₉H₃₁N₅O₂ 385.5 Cyanobutyl, isobutyl GPCRs (hypothesized)
4-{1-[(2H-1,3-Benzodioxole-5-carbonyl)amino]-2-[(2-methylpropyl)amino]-2-oxoethyl}-N-(3-chlorophenyl)piperidine-1-carboxamide (V019-3369) C₂₆H₃₁ClN₄O₅ 515.01 Benzodioxole, 3-chlorophenyl Unknown (screened for kinase inhibition)
BIBN4096BS C₃₃H₃₈Br₂N₆O₄ 782.5 Dibromo-hydroxyphenyl, pyridinyl Calcitonin gene-related peptide (CGRP) receptor antagonist
N-(2-Methylpropyl)-1-(phenylmethyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide C₂₁H₂₅N₃O 335.4 Phenylmethyl, pyridinyl GPCR modulation (structural similarity to kinase inhibitors)
Key Observations:

Core Structure : All compounds share a piperidine or heterocyclic carboxamide backbone, critical for receptor binding. The target compound’s piperidine carboxamide aligns with BIBN4096BS, a clinically validated CGRP antagonist .

Substituent Variations: The cyanobutyl group in the target compound introduces a nitrile moiety, enhancing metabolic stability compared to the benzodioxole or chlorophenyl groups in V019-3369 .

Pharmacological Implications :

  • The target compound’s isobutyl chain mirrors the 2-methylpropyl group in V019-3369, suggesting improved lipophilicity and membrane permeability .
  • Unlike BIBN4096BS, the absence of halogenated groups may reduce off-target toxicity but could compromise binding affinity for specific GPCRs .

Research Findings and Hypotheses

  • Target Compound vs. BIBN4096BS: While BIBN4096BS is a potent CGRP antagonist (Ki = 0.03 nM), the target compound’s cyanobutyl substituent may shift selectivity toward other GPCR subtypes, such as serotonin or adrenergic receptors, based on analog studies .
  • Comparison with V019-3369: The benzodioxole group in V019-3369 is associated with cytochrome P450 inhibition, a liability absent in the target compound due to its aliphatic cyanobutyl chain .
  • Metabolic Stability : Nitrile-containing compounds (e.g., the target compound) exhibit slower oxidative metabolism compared to ester- or amide-dominated analogs like MK0974 (Telcagepant), a discontinued CGRP antagonist .

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